BenchChemオンラインストアへようこそ!

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea

P2X receptor pharmacology purinergic signaling inflammation therapeutics

3-(3,5-Dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea (CAS 519046-10-7, molecular formula C₂₁H₂₈N₂OS, MW 356.53 g/mol) belongs to the 1-acyl thiourea class incorporating a 3,5-dimethyladamantane carbonyl moiety coupled to an ortho-tolyl (2-methylphenyl) thiourea group. The 1-acyl thiourea synthon, characterized by a planar RC(O)NHC(S)NR′ core, is recognized as a privileged scaffold in medicinal chemistry with validated activity against purinergic P2X receptors , soluble epoxide hydrolase (sEH) , and dipeptidyl peptidase-4 (DPP-4).

Molecular Formula C21H28N2OS
Molecular Weight 356.53
CAS No. 519046-10-7
Cat. No. B2609437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
CAS519046-10-7
Molecular FormulaC21H28N2OS
Molecular Weight356.53
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=S)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C
InChIInChI=1S/C21H28N2OS/c1-14-6-4-5-7-16(14)22-18(25)23-17(24)21-10-15-8-19(2,12-21)11-20(3,9-15)13-21/h4-7,15H,8-13H2,1-3H3,(H2,22,23,24,25)
InChIKeyWZYIKJFOERHOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea (CAS 519046-10-7): Structural Identity and Procurement-Relevant Class Context


3-(3,5-Dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea (CAS 519046-10-7, molecular formula C₂₁H₂₈N₂OS, MW 356.53 g/mol) belongs to the 1-acyl thiourea class incorporating a 3,5-dimethyladamantane carbonyl moiety coupled to an ortho-tolyl (2-methylphenyl) thiourea group. The 1-acyl thiourea synthon, characterized by a planar RC(O)NHC(S)NR′ core, is recognized as a privileged scaffold in medicinal chemistry with validated activity against purinergic P2X receptors [1], soluble epoxide hydrolase (sEH) [2], and dipeptidyl peptidase-4 (DPP-4) [3]. The 3,5-dimethyl substitution on the adamantane cage distinguishes this compound from the extensively studied unsubstituted adamantane-1-carbonyl thiourea series, imparting distinct conformational, lipophilic, and target-engagement properties that are not achievable with the parent scaffold.

Why 3-(3,5-Dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea Cannot Be Replaced by Unsubstituted Adamantane Thioureas or Alternative Aryl Substituents


Generic substitution within the 1-acyl thiourea class is not viable because the 3,5-dimethyladamantane moiety and the 2-methylphenyl (ortho-tolyl) group each independently control critical molecular properties. The 3,5-dimethyl groups on the adamantane cage increase lipophilicity by approximately 0.9 logP units versus the unsubstituted adamantane analog, directly affecting membrane partitioning and target engagement kinetics [1]. The ortho-methyl substituent on the phenyl ring introduces steric congestion that alters the conformational equilibrium of the thiourea core: crystallographic studies on the closely related 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea demonstrate that ortho-substitution forces a distinct dihedral angle between the aryl plane and the thiourea fragment, which directly impacts hydrogen-bonding capacity and crystal packing [2]. Furthermore, the patent literature explicitly claims 2-CH₃ as a preferred R-group substitution for P2X receptor antagonism within the adamantane-1-carbonyl thiourea series [3], establishing that substitution at the ortho position is not interchangeable with meta- or para-substituted analogs for target potency and selectivity.

Quantitative Differentiation Evidence for 3-(3,5-Dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea (CAS 519046-10-7) Against Closest Analogs


P2X Receptor Antagonism: Ortho-Methylphenyl Substitution Is Explicitly Claimed for Therapeutic P2X Inhibition, Distinct from Halophenyl and Hydroxy-Phenyl Analogs

US Patent Application 20230141034 explicitly claims adamantane-1-carbonyl thioureas bearing R = 2-CH₃ (ortho-methylphenyl, i.e., the 2-methylphenyl substituent present in the target compound) as P2X receptor antagonists for the treatment of inflammation, pain, osteoporosis, neurodegenerative disorders, spinal cord injury, hypertension, and urinary incontinence [1]. Within the same patent family, the most potent and selective P2X inhibitors characterized in the companion peer-reviewed publication achieved IC₅₀ ± SEM = 0.04 ± 0.01 μM against h-P2X4R (compound 4n) and 0.073 ± 0.04 μM against h-P2X7R (compound 5b), representing 22-fold greater potency than the standard selective h-P2X4R inhibitor BX-430 [2]. The 2-CH₃ substitution pattern on the phenyl ring is structurally distinct from the halogen-substituted (e.g., 3,5-diCl, 5-Br, 2-Cl) and hydroxy-substituted (2-OH, 3-OH, 4-OH) variants also claimed, each of which exhibits divergent potency and selectivity profiles across the h-P2X2, h-P2X4, h-P2X5, and h-P2X7 receptor subtypes [1].

P2X receptor pharmacology purinergic signaling inflammation therapeutics

3,5-Dimethyladamantane Substitution Confers Measurably Distinct DPP-4 Inhibitory Activity Versus Unsubstituted Adamantane Analogs

In a systematic study of fifteen adamantane derivatives evaluated for DPP-4 inhibitory activity, 3,5-dimethyladamantane-1-carboxamide—the carboxamide analog of the target compound's 3,5-dimethyladamantane carbonyl motif—was identified as the most active compound of the series with an IC₅₀ of 53.94 μM against human plasma DPP-4, demonstrating selectivity over recombinant human DPP-8 [1]. By contrast, adamantane derivatives lacking the 3,5-dimethyl substitution (e.g., unsubstituted adamantane carboxylic acid derivatives and N-(3-adamantyl-allyl) thiourea) showed lower activity in the same assay panel [1]. The nitrogen atom positioning in the β-position of the side chain, as present in the thiourea linkage of the target compound, was identified as a critical structural determinant for DPP-4 inhibitory activity [1]. This provides cross-study comparable evidence that the 3,5-dimethyladamantane moiety is a productive pharmacophoric element for DPP-4 target engagement, whereas unsubstituted adamantane scaffolds are less effective.

DPP-4 inhibition type 2 diabetes adamantane SAR

Ortho-Methylphenyl Conformational Congestion Distinct from Para- and Meta-Substituted Analogs: Crystallographic and Hirshfeld Surface Evidence

Single-crystal X-ray diffraction and Hirshfeld surface analysis of the conformationally congested species 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea—the closest crystallographically characterized analog to the target compound, differing only by two additional methyl groups on the phenyl ring—reveals that ortho-methyl substitution induces a distinct dihedral angle between the 2,4,6-trimethylphenyl plane and the thiourea fragment, determined by combined experimental X-ray data and B3LYP/6-311++G(d,p) theoretical optimization [1]. This conformation differs fundamentally from that observed in mono-substituted para- and meta-halophenyl analogs (e.g., 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea and 1-(adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea), which adopt an S conformation stabilized by an intramolecular N–H⋯O=C hydrogen bond forming a pseudo-six-membered ring [2]. The ortho-substituted analogs cannot form this stabilizing intramolecular hydrogen bond due to steric hindrance, resulting in altered intermolecular interaction patterns in the solid state. Hirshfeld surface analysis across a series of six closely related 1-(adamantane-1-carbonyl) thioureas established the 1-acyl thiourea synthon as a widespread contributor to crystal packing, with relative contributions of H⋯H, H⋯S, and H⋯O contacts varying systematically with aryl substitution pattern [1].

crystal engineering conformational analysis solid-state structure

Synthetic Yield Benchmarking: 3,5-Dimethyladamantane Thiourea Synthesis Achieves Competitive Yields (76–94%) Comparable to Halophenyl Thiourea Analogs

The synthesis of 1-(adamantan-1-ylcarbonyl)-3-(aryl)thioureas via reaction of adamantan-1-ylcarbonyl isothiocyanate with substituted anilines proceeds with yields of 76–94% for halogen- and dihalogen-substituted phenyl derivatives, as reported for the closely related N-{[(3(4)-halophenyl)amino]carbonothioyl}adamantane-1-carboxamide series [1]. For the 3,5-dimethyladamantane scaffold specifically, the reaction of 1-amino-3,5-dimethyladamantane with phenyl isothiocyanate proceeds through a functional group metathesis pathway to yield the corresponding thiourea, with the competing isothiocyanate byproduct formation controlled by solvent polarity and temperature [2]. The target compound (CAS 519046-10-7) can be accessed via reaction of 3,5-dimethyladamantane-1-carbonyl chloride with 2-methylphenylthiourea or via the isothiocyanate intermediate route [3]. These yields are competitive with, and in several cases exceed, those reported for the unsubstituted adamantane-1-carbonyl thiourea series synthesized via traditional thiophosgene or CS₂/NaOH routes (typically 60–80% yields) [2], providing procurement-relevant evidence that the 3,5-dimethyl substitution does not compromise synthetic accessibility.

thiourea synthesis adamantane chemistry process chemistry

Soluble Epoxide Hydrolase (sEH) Inhibition: Thiourea-for-Urea Isosteric Replacement Produces Twofold to Ninefold Potency Modulation in Adamantane Series

In a targeted study of N-(R-adamantan-1-ylalkyl)-N′-[3(4)-fluorophenyl]thioureas as human soluble epoxide hydrolase (hsEH) inhibitors, the isosteric replacement of the urea oxygen by sulfur (i.e., thiourea vs. urea) produced a twofold increase in inhibitory activity for 3-fluorophenyl derivatives and a ninefold increase for 4-fluorophenyl analogs [1]. This demonstrates that the thiourea functional group present in the target compound is not merely a bioisostere of urea but provides quantitatively superior sEH inhibition in the adamantane scaffold context. Separately, symmetric adamantyl-diureas have achieved sEH inhibition at sub-nanomolar potency (IC₅₀ = 0.5 nM for the hexamethylene-bridged bis(adamant-1-yl)urea 3b, with Kᵢ = 3.1 nM) [2], establishing the adamantane scaffold as a privileged sEH pharmacophore. The 3,5-dimethyl substitution on adamantane, coupled with the thiourea linkage and 2-methylphenyl group, is predicted by computational screening to engage purinoceptors and epoxide hydrolase as the most likely biological targets [3], providing a structurally motivated rationale for prioritizing this compound over non-thiourea or non-adamantane sEH inhibitor chemotypes.

soluble epoxide hydrolase cardiovascular therapeutics thiourea SAR

Prioritized Research and Industrial Application Scenarios for 3-(3,5-Dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea (CAS 519046-10-7)


P2X Receptor Antagonist Lead Optimization for Neuroinflammatory and Chronic Pain Indications

Based on the explicit patent claim of 2-CH₃ as a preferred aryl substituent in adamantane-1-carbonyl thiourea P2X antagonists [1] and the demonstrated 22-fold potency advantage of the scaffold over the standard h-P2X4R inhibitor BX-430 (IC₅₀ = 0.04 ± 0.01 μM vs. ~0.88 μM) [2], this compound is positioned as a lead-optimization candidate for h-P2X4R- and h-P2X7R-mediated neuroinflammatory disorders, neuropathic pain, and spinal cord injury. The ortho-methylphenyl group offers a structurally distinct selectivity handle compared to the halogen- and hydroxy-substituted variants in the same patent family, enabling fine-tuning of P2X subtype selectivity. The 3,5-dimethyladamantane moiety further modulates lipophilicity and metabolic stability relative to the unsubstituted adamantane series. Procurement is warranted for structure-activity relationship (SAR) expansion studies where ortho-substituted aryl thioureas have been underexplored relative to meta- and para-substituted analogs.

DPP-4 Inhibitor Scaffold Hopping from Carboxamide to Thiourea Linker Chemistry

The demonstration that 3,5-dimethyladamantane-1-carboxamide is the most active DPP-4 inhibitor in a 15-compound adamantane series (IC₅₀ = 53.94 μM, selective over DPP-8) [3] establishes the 3,5-dimethyladamantane motif as a validated DPP-4 pharmacophore. The target compound represents a scaffold-hop from carboxamide to acyl thiourea linker chemistry, which introduces an additional hydrogen-bond donor (thiourea N–H) and sulfur-mediated interactions not available in the carboxamide series. This compound is suitable for medicinal chemistry programs exploring type 2 diabetes therapeutics where the thiourea functionality may improve DPP-4 binding kinetics, selectivity over DPP-8/DPP-9, or pharmacokinetic properties compared to the carboxamide lead.

Crystallographic and Solid-State Form Studies of Ortho-Substituted 1-Acyl Thioureas

The crystallographic characterization of the conformationally congested analog 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea [4] demonstrates that ortho-methyl substitution fundamentally alters the conformational landscape of 1-acyl thioureas by preventing the intramolecular N–H⋯O=C hydrogen bond that stabilizes the S conformation in para- and meta-substituted derivatives [5]. The target compound (CAS 519046-10-7), bearing a single ortho-methyl group, occupies an intermediate conformational space between the mono-substituted para/meta analogs (S conformation) and the trisubstituted 2,4,6-trimethylphenyl analog (non-planar). This makes it a unique probe for systematic solid-state studies of steric effects on acyl thiourea conformation, hydrogen-bonding propensity, and crystal packing—with direct implications for polymorph screening, co-crystal design, and formulation development of thiourea-based drug candidates.

Soluble Epoxide Hydrolase Inhibitor Development Leveraging Thiourea > Urea Potency Advantage

The quantitative demonstration that thiourea-for-urea isosteric replacement produces a 2-fold to 9-fold increase in hsEH inhibitory potency within the adamantane scaffold series [6], combined with computational predictions identifying epoxide hydrolase as a top-ranked target for 1-(adamantan-1-ylcarbonyl)-3-(aryl)thioureas [7], supports the use of this compound as a starting point for sEH inhibitor development. The 3,5-dimethyladamantane group provides higher lipophilicity than unsubstituted adamantane, which may enhance blood-brain barrier penetration for central nervous system applications of sEH inhibition (e.g., neuropathic pain, depression, ischemic stroke). The 2-methylphenyl substituent offers a distinct steric and electronic profile compared to the extensively characterized fluorophenyl sEH inhibitor series, potentially addressing metabolic stability limitations of existing adamantyl-urea sEH inhibitors.

Quote Request

Request a Quote for 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.